
2-Phenyl-1H-indole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenyl group attached to the second position of the indole ring and an aldehyde group at the seventh position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For instance, the use of L-proline or Amberlite IRA-400 Cl resin as catalysts has been reported to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be easily oxidized to form indole-3-carboxylic acid . Additionally, it can participate in Henry reactions with nitromethane to produce 3-nitrovinyl indole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can occur readily due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid and 3-nitrovinyl indole .
Applications De Recherche Scientifique
2-Phenyl-1H-indole-7-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
- 1H-Indole-3-carbaldehyde
- 2-Phenylindole
- Indole-3-acetic acid
Comparison: 2-Phenyl-1H-indole-7-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For instance, while 1H-Indole-3-carbaldehyde is primarily used as a precursor in multicomponent reactions, this compound’s unique structure allows for a broader range of applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C15H11NO |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-phenyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-8-4-7-12-9-14(16-15(12)13)11-5-2-1-3-6-11/h1-10,16H |
Clé InChI |
KBMGCWKEOJJGNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)

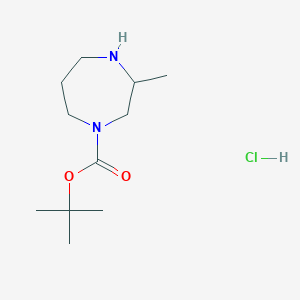
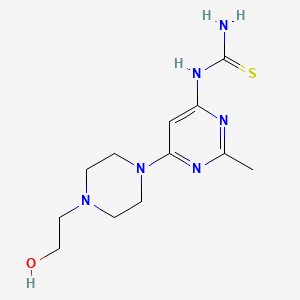
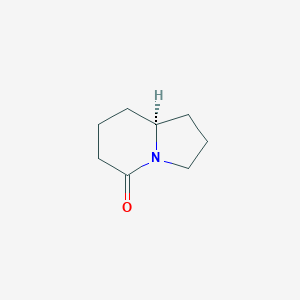


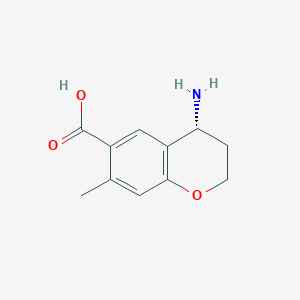
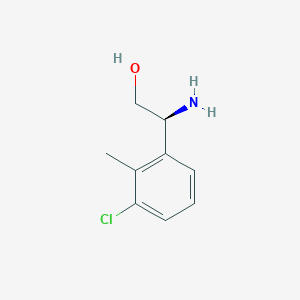
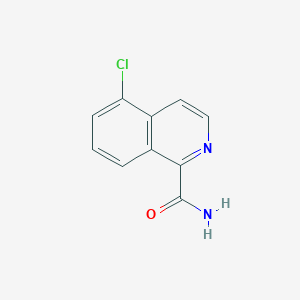
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
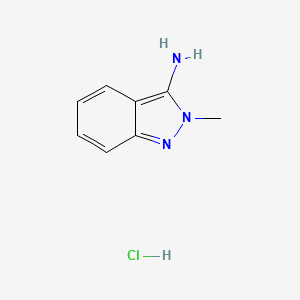
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
